molecular formula C22H40O2 B14346654 Docosa-9,11-dienoic acid CAS No. 90850-74-1

Docosa-9,11-dienoic acid

Cat. No.: B14346654
CAS No.: 90850-74-1
M. Wt: 336.6 g/mol
InChI Key: LRCGXUQZVKVKOQ-UHFFFAOYSA-N
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Description

Octadeca-9,11-dienoic acid (often referred to as conjugated linoleic acid, CLA) is an 18-carbon polyunsaturated fatty acid with conjugated double bonds at positions 9 and 11. It exists in multiple geometric isomers, including cis-9,trans-11 (c9,t11) and trans-10,cis-12 (t10,c12), which exhibit distinct biological activities. CLA is naturally found in ruminant animal products and has garnered attention for its anticancer, anti-inflammatory, and lipid-modulating properties . Derivatives such as hydroxy- and oxo-octadecadienoic acids (e.g., 13-hydroxyoctadeca-9,11-dienoic acid) are also critical in metabolic pathways and disease modulation .

Properties

CAS No.

90850-74-1

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

docosa-9,11-dienoic acid

InChI

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-14H,2-10,15-21H2,1H3,(H,23,24)

InChI Key

LRCGXUQZVKVKOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CC=CCCCCCCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Docosa-9,11-dienoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: Reagents such as sodium borohydride (NaBH4) and palladium catalysts are commonly used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Docosa-9,11-dienoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of docosa-9,11-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. For example, it may influence the expression of β-secretase (BACE)2, which competes with BACE1 to cleave amyloid precursor protein (APP), thereby reducing the production of extracellular amyloid-beta fragments .

Comparison with Similar Compounds

Conjugated Linoleic Acid (CLA) Isomers

Compound Name Double Bond Positions Functional Groups Key Properties References
(9Z,11E)-Octadeca-9,11-dienoic acid 9Z, 11E Carboxylic acid Anticancer (reduces mammary tumors by 32–60%), antioxidant, modulates lipid peroxidation .
(10E,12Z)-Octadeca-10,12-dienoic acid 10E, 12Z Carboxylic acid Influences body composition, reduces adiposity in animal models. N/A*

Hydroxy Derivatives

Compound Name Double Bond Positions Functional Groups Key Properties References
(9Z,11E,13S)-13-Hydroxyoctadeca-9,11-dienoic acid 9Z, 11E Hydroxy, carboxylic acid Neuroprotective (protects SH-SY5Y cells), inhibits protein tyrosine phosphatase 1B .
(9R,10E,12Z)-9-Hydroxyoctadeca-10,12-dienoic acid 10E, 12Z Hydroxy, carboxylic acid Modulates bitter taste in pea protein isolates, enzymatic oxidation product .

Oxo Derivatives

Compound Name Double Bond Positions Functional Groups Key Properties References
9-Oxooctadeca-10,12-dienoic acid (9-KODE) 10E, 12Z Keto, carboxylic acid Induces plant defense metabolites (e.g., sakuranetin) against pathogens .
13-Oxooctadeca-9,11-dienoic acid (13-KODE) 9Z, 11E Keto, carboxylic acid Elicits defense responses in rice, linked to fungal resistance .

Other Chain-Length Analogues

Compound Name Chain Length Double Bond Positions Key Properties References
19,19-Dimethyl-Eicosa-8,11-dienoic acid 20 carbons 8, 11 Unique to Dacryodes edulis; role in plant physiology undefined .
(9E,11Z)-14-Hydroxypentadeca-9,11-dienoic acid 15 carbons 9E, 11Z Isolated from Clinacanthus nutans; first report in Acanthaceae .

Anticancer Effects

  • CLA (c9,t11 isomer) : Reduces mammary tumor incidence by 56% at 1% dietary intake in rats. Incorporated into phospholipids, suppresses lipid peroxidation in mammary glands .
  • Hydroxy derivatives : Inhibit protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity, at 10 μM concentrations .

Metabolic and Antioxidant Properties

  • CLA : Demonstrates dose-dependent antioxidant activity (maximal at 0.25% diet) but requires higher doses (1%) for tumor suppression, suggesting multiple mechanisms .
  • 13-Hydroxyoctadeca-9,11-dienoic acid: Exhibits moderate lipophilicity (LogP <5) and low skin permeability (LogKp = −4.19 cm/s), making it suitable for topical applications .

Toxicity Profiles

Compound LD50 (mg/kg) Toxicity Class Notes References
Stearic acid 500–5000 4–5 Slightly toxic
13-Hydroxyoctadeca-9,11-dienoic acid 500–5000 4–5 Non-inhibitor of cytochrome P450 enzymes .
Trimethyl trilinolein >5000 Non-toxic Safe for chronic consumption .

Structural and Functional Insights

  • Double Bond Geometry : The cis/trans configuration critically impacts biological activity. For example, the c9,t11 CLA isomer is preferentially incorporated into tissues, while t10,c12 affects adiposity .
  • Functional Groups : Hydroxy and oxo derivatives influence solubility, membrane permeability, and enzyme interactions. For instance, 9-KODE’s keto group enhances reactivity in plant defense pathways .

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